

Iguratimod preclinical studies in animal models

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Compound Focus: Iguratimod

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Preclinical Animal Models and Key Findings

The table below summarizes two recent lines of preclinical investigation into **iguratimod**.

Disease Model	Animal Model Details	Treatment Protocol	Key Findings	Primary Proposed Mechanism
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| **COVID-19 (Excessive Inflammation)** | • **Strain:** C57BL/6 mice • **Model:** Diet-induced obesity (High-fat diet for 10 weeks) • **Challenge:** Mouse-adapted SARS-CoV-2 [1] [2] [3] | • **Dosing:** Administered 1 hour before virus inoculation and continued for 4 days after infection [2]. • **Comparison:** Compared against dexamethasone (DEX) and a control [2]. | • **Survival:** Significantly improved survival rates in obese infected mice [1] [3]. • **Inflammation:** Reduced lung inflammation and damage [2]. • **Immunity:** Did not suppress interferon-induced antiviral genes, unlike DEX [3]. | Inhibition of **NF-κB** signaling pathway, reducing cytokine storm without compromising antiviral immunity [1] [3]. | | **Bleomycin-Induced Pulmonary Fibrosis** | • **Strain:** Likely C57BL/6 mice (common for this model) • **Model:** Intratracheal bleomycin instillation [4] | • **Dosing:** Different concentrations of **iguratimod** were tested [4]. | • **Pathology:** Effectively ameliorated pulmonary inflammation and fibrosis [4]. • **Mechanism:** Regulated macrophage polarization (inhibited M1 polarization) [4]. | Inhibition of the **TLR4/NF-κB** pathway in macrophages [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a more detailed look at the methodologies employed.

SARS-CoV-2 Infection in Obese Mice [1] [2]

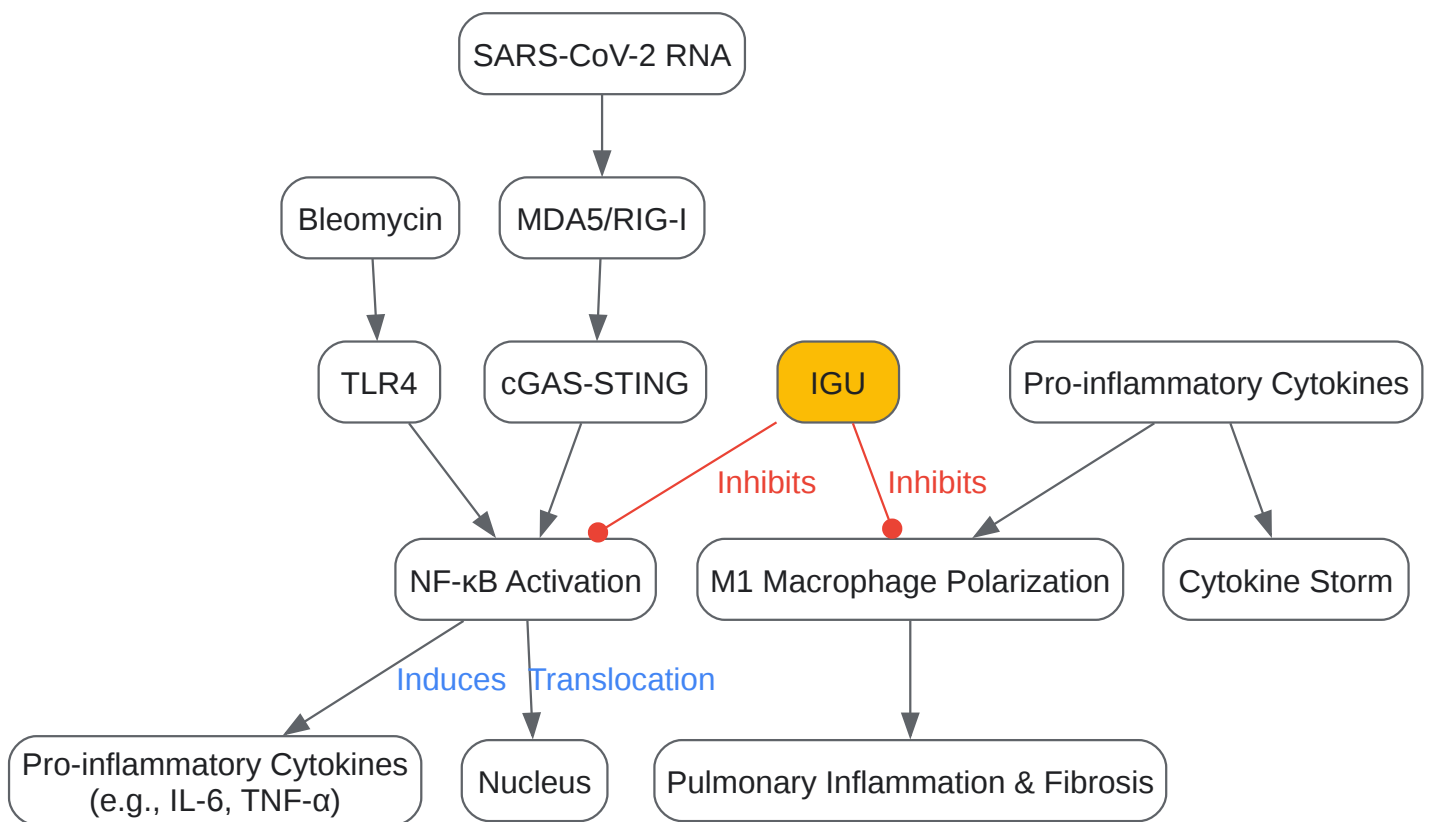
- **Animal Model Generation:** Eight-week-old male C57BL/6 mice were fed a high-fat diet (HFD) containing 60% fat for ten weeks to induce visceral-dominant obesity. Control groups were fed a normal-fat diet (NFD).
- **Viral Infection:** The HFD and NFD mice were infected with a sublethal dose of a mouse-adapted SARS-CoV-2 virus.
- **Drug Treatment: Iguratimod** was administered to the mice 1 hour before virus inoculation and then daily up to 4 days after infection.
- **Endpoint Analysis:**
 - **Survival:** Mice were monitored for 10 days post-infection to record survival rates.
 - **Lung Analysis:** On day 3 post-infection, lungs were collected for analysis. This included:
 - **Histopathology:** Examining tissue for inflammation and damage.
 - **Immunohistochemistry:** Staining for SARS-CoV-2 nucleocapsid (N) antigen to detect viral presence.
 - **Gene Expression:** Analyzing the expression of inflammatory and interferon-induced genes.

Bleomycin-Induced Pulmonary Fibrosis [4]

- **Disease Model Induction:** Pulmonary fibrosis was induced in mice via a single intratracheal instillation of bleomycin (BLM).
- **Drug Treatment:** Different concentrations of **iguratimod** were administered to the mice to observe the dose-dependent therapeutic effect.
- **Endpoint Analysis:**
 - **In Vivo:** Lung tissues were analyzed for the extent of fibrosis, inflammation, and markers of epithelial-mesenchymal transition (EMT). The presence and polarization (M1/M2) of macrophages in the lung tissue were also evaluated.
 - **In Vitro:** Raw264.7 macrophage cells were induced to polarize into M1 and M2 types *in vitro*. The effects of **iguratimod** on this polarization and the activity of the TLR4/NF- κ B pathway were studied.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of **iguratimod** observed in these models are largely attributed to its ability to inhibit key pro-inflammatory signaling pathways. The diagram below synthesizes the mechanisms identified across the studies.



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This diagram illustrates how **iguratimod** targets the NF-κB pathway to exert anti-inflammatory and anti-fibrotic effects in different disease models.

Key Insights for Researchers

- **Dual Benefit in Infection Models:** A significant finding from the COVID-19 study is that **iguratimod** attenuated excessive inflammation without broadly suppressing antiviral immunity, a key limitation of corticosteroids like dexamethasone [3]. This makes it a promising candidate for treating hyperinflammation in viral infections without increasing viral load.

- **Repurposing Potential:** The positive results in models of pulmonary fibrosis [4] and COVID-19 [1] highlight the potential for drug repurposing. **Iguratimod**'s known safety profile from clinical use in rheumatoid arthritis could accelerate its development for these new indications.
- **Consistent Core Mechanism:** While acting on different disease triggers (viral infection, bleomycin injury), **iguratimod**'s effects converge on the inhibition of the NF- κ B pathway, underscoring its role as a central regulator of the inflammatory response targeted by the drug [1] [4].

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